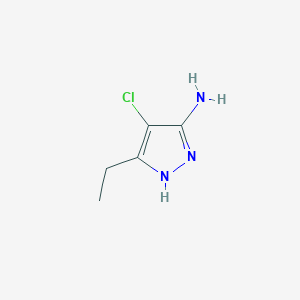

4-Chloro-5-ethyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

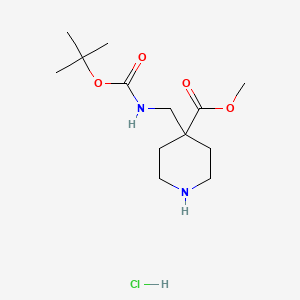

“4-Chloro-5-ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H8ClN3 . It appears as a yellow to brown solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Chloro-5-ethyl-1H-pyrazol-3-amine”, can be achieved through various methods. One such method involves the reaction of aryl nucleophiles, di-tert-butylazodicarboxlate, and 1,3-dicarbonyl or equivalent compounds .Molecular Structure Analysis

The molecular structure of “4-Chloro-5-ethyl-1H-pyrazol-3-amine” has been studied, but specific details were not found in the search results .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5-ethyl-1H-pyrazol-3-amine” are complex. For instance, when pyrazoles are N-1 methylated, the product ratio can be modified by adjusting the pH of the reaction medium .Physical And Chemical Properties Analysis

“4-Chloro-5-ethyl-1H-pyrazol-3-amine” has a molecular weight of 145.59 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 145.0406750 g/mol . The compound is a yellow to brown solid .Applications De Recherche Scientifique

Antimicrobial Activity

4-Chloro-5-ethyl-1H-pyrazol-3-amine has been investigated for its antimicrobial potential. Researchers have explored its efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound exhibits inhibitory effects, making it a promising candidate for novel antimicrobial agents .

Antiparasitic Properties

In the context of parasitic diseases, this compound has been evaluated for its antileishmanial and antimalarial activities. Researchers have conducted in vitro and in vivo studies to assess its effectiveness against Leishmania and Plasmodium species. Molecular docking studies have provided insights into its binding interactions with relevant protein targets .

Inhibition of Succinate Dehydrogenase

4-Chloro-5-ethyl-1H-pyrazol-3-amine derivatives have been synthesized and evaluated as inhibitors of succinate dehydrogenase (SDH). SDH plays a crucial role in cellular respiration, and inhibiting it can disrupt energy production in pathogens. These compounds may serve as potential leads for developing antifungal agents .

Synthetic Intermediates

Pyrazole-containing compounds, including 4-Chloro-5-ethyl-1H-pyrazol-3-amine, serve as versatile synthetic intermediates. They find applications in preparing various chemicals across biological, physical-chemical, material science, and industrial fields. Researchers have used these intermediates to synthesize diverse molecules with specific functionalities .

Medicinal Chemistry

Due to structural similarities with purine bases (adenine and guanine), 1H-pyrazolo[3,4-b]pyridines have attracted interest from medicinal chemists. These compounds can be modified at different positions to fine-tune their biological activity. Researchers explore their potential as drug candidates for various targets, including kinases, receptors, and enzymes .

Organic Synthesis

4-Chloro-5-ethyl-1H-pyrazol-3-amine serves as a valuable building block in organic synthesis. It participates in diverse reactions, such as amidine fragment coupling and cyclization processes. Researchers have utilized its reactivity to create structurally complex molecules with potential applications in drug discovery and materials science .

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-5-ethyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUNYGKLDIWTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

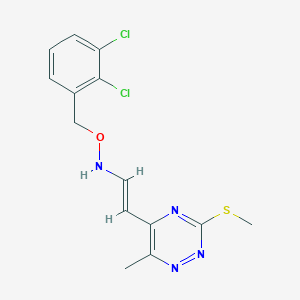

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)

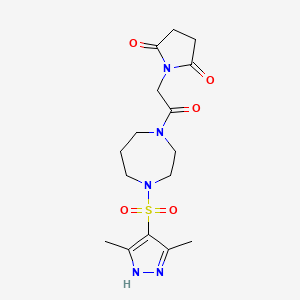

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

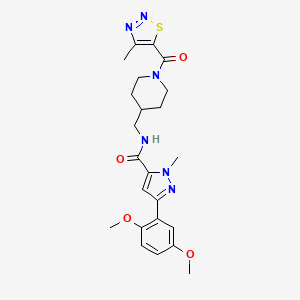

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)